3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone core, a pyridine moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of the pyridine and thiophene rings through various coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Quinolone Derivatives: Known for their pharmaceutical applications and similar synthetic routes.
Coumarin Derivatives: Used in various industrial and medicinal applications.
Uniqueness
What sets 3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H24N2O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(pyridin-3-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H24N2O4S/c1-16(2)15-31-19-9-7-18(8-10-19)23(28)21-22(20-6-4-12-32-20)27(25(30)24(21)29)14-17-5-3-11-26-13-17/h3-13,16,22,28H,14-15H2,1-2H3/b23-21- |
InChI Key |
XOKLDNGSCYGAGY-LNVKXUELSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CS4)/O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CS4)O |
Origin of Product |
United States |
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